3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core fused with a methylbenzyl group and a sulfide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step organic reactions. One common method includes the condensation of a tricyclic compound, such as 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole, with a methylbenzyl halide in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The methylbenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as enzymes and receptors. For instance, as an iron chelator, it binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis. The compound may also interact with other cellular pathways, influencing processes like DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
- N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole derivatives
Uniqueness
3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole stands out due to its specific structural features, such as the methylbenzyl group and sulfide linkage, which confer unique chemical reactivity and biological activity. Its ability to act as an iron chelator and its potential anticancer properties make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C17H14N4S |
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Molecular Weight |
306.4g/mol |
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C17H14N4S/c1-11-5-4-6-12(9-11)10-22-17-19-16-15(20-21-17)13-7-2-3-8-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21) |
InChI Key |
NQBHBHKGULKZOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
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